molecular formula C15H24O B12678709 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- CAS No. 947237-84-5

2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-

Cat. No.: B12678709
CAS No.: 947237-84-5
M. Wt: 220.35 g/mol
InChI Key: SKVYFQORJTUVTN-UHFFFAOYSA-N
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Description

2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes a cyclopentene ring and multiple methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- can be achieved through various synthetic routes. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would likely include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like column chromatography and high vacuum distillation may be employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrans with various functional groups.

Scientific Research Applications

2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- lies in its specific structural features, such as the presence of a cyclopentene ring and multiple methyl groups

Properties

CAS No.

947237-84-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4-methyl-6-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-3,6-dihydro-2H-pyran

InChI

InChI=1S/C15H24O/c1-11-7-8-16-14(9-11)10-13-6-5-12(2)15(13,3)4/h5,9,13-14H,6-8,10H2,1-4H3

InChI Key

SKVYFQORJTUVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OCC1)CC2CC=C(C2(C)C)C

Origin of Product

United States

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